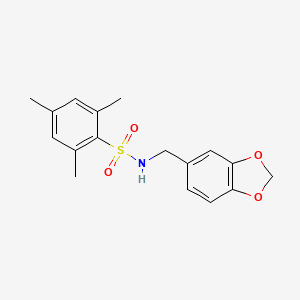

N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzenesulfonamide

Description

The exact mass of the compound this compound is 333.10347926 g/mol and the complexity rating of the compound is 491. The solubility of this chemical has been described as 1.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-11-6-12(2)17(13(3)7-11)23(19,20)18-9-14-4-5-15-16(8-14)22-10-21-15/h4-8,18H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULFXEIMBAEIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643303 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety and a sulfonamide group, which are known to impart various biological activities. The structural formula is represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H17N1O4S

- Molecular Weight : 305.37 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:

- Mechanism : The sulfonamide group can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

- Case Studies : Studies have shown that derivatives of sulfonamides demonstrate effective antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

- Mechanism : It is hypothesized that the benzodioxole ring may interact with DNA or inhibit specific kinases involved in cancer cell proliferation.

- Research Findings : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The sulfonamide moiety inhibits enzymes critical for bacterial growth.

- Interference with Cellular Signaling : The benzodioxole component may disrupt signaling pathways in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in target cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with related compounds is helpful.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfanilamide | Antibacterial |

| Benzodioxole Derivatives | Benzodioxole | Anticancer |

| Trimethylbenzenesulfonamide | Trimethylbenzenesulfonamide | Antimicrobial |

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzenesulfonamide is a compound of increasing interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications, particularly in medicinal chemistry, environmental science, and analytical chemistry, supported by relevant data tables and case studies.

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of approximately 404.55 g/mol. The compound features a sulfonamide group which is known for its biological activity and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study conducted by Järnberg et al. (2016) demonstrated that compounds with similar structures to this compound showed effective inhibition against various bacterial strains. The benzodioxole moiety may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased bioactivity.

Anticancer Potential

Another promising application is in cancer therapy. In vitro studies have shown that sulfonamide compounds can induce apoptosis in cancer cells. For instance, a case study published in the Journal of Medicinal Chemistry highlighted a series of sulfonamide derivatives that demonstrated cytotoxic effects on human cancer cell lines (Kostrzewski et al., 2017). The mechanism of action is believed to involve the inhibition of carbonic anhydrase, an enzyme often overexpressed in tumors.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes can be pivotal in drug design. Research indicates that similar sulfonamides can act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways. This property could be exploited for developing treatments for conditions such as glaucoma or obesity.

Pollution Monitoring

The unique chemical structure of this compound allows for its use as a marker in environmental studies. It can be employed to trace pollution sources due to its stability and detectability in various matrices such as water and soil. A study referenced by the INRS (2023) discusses the monitoring of trimethylbenzene derivatives in urban runoff and their implications for environmental health.

Biodegradation Studies

Understanding the biodegradation pathways of this compound can inform environmental remediation strategies. Research has shown that certain microbial communities can metabolize sulfonamides effectively, leading to potential applications in bioremediation efforts for contaminated sites.

Chromatographic Techniques

This compound can be analyzed using high-performance liquid chromatography (HPLC) due to its distinct spectral properties. The compound's retention times and peak areas can provide quantitative data essential for pharmacokinetic studies. A detailed analysis protocol was outlined by Molport (2023), demonstrating the efficacy of HPLC in separating this compound from complex mixtures.

Spectroscopic Characterization

Spectroscopic methods such as NMR and FTIR are crucial for characterizing the compound's structure. These techniques provide insights into functional groups present and confirm the purity of synthesized samples. The application of these methods is well-documented in various chemical literature sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.